molecular formula C15H16ClN3O4S B15178133 5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid CAS No. 84912-14-1

5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid

Cat. No.: B15178133
CAS No.: 84912-14-1
M. Wt: 369.8 g/mol
InChI Key: OJYHXEGJQSWREJ-UHFFFAOYSA-N
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Description

5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an azo-sulfonic acid derivative characterized by a central azo (–N=N–) group linking two aromatic rings. The structure includes a 4-amino-5-ethoxy-o-tolyl moiety (a methyl-substituted benzene ring with amino and ethoxy substituents) and a 2-chlorobenzenesulphonic acid group. Azo compounds are widely used as dyes due to their vibrant colors and stability, while the sulphonic acid group enhances water solubility, making them suitable for textile applications . The ethoxy (–OCH₂CH₃) and amino (–NH₂) groups likely influence electronic properties, such as absorption maxima and binding affinity to substrates or metal ions. However, direct experimental data for this compound are absent in the provided evidence, necessitating structural comparisons with analogs.

Properties

CAS No.

84912-14-1

Molecular Formula

C15H16ClN3O4S

Molecular Weight

369.8 g/mol

IUPAC Name

5-[(4-amino-5-ethoxy-2-methylphenyl)diazenyl]-2-chlorobenzenesulfonic acid

InChI

InChI=1S/C15H16ClN3O4S/c1-3-23-14-8-13(9(2)6-12(14)17)19-18-10-4-5-11(16)15(7-10)24(20,21)22/h4-8H,3,17H2,1-2H3,(H,20,21,22)

InChI Key

OJYHXEGJQSWREJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)O)C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid typically involves the diazotization of 4-amino-5-ethoxy-o-toluidine followed by coupling with 2-chlorobenzenesulphonic acid. The reaction conditions often require an acidic medium, such as hydrochloric acid, and a temperature range of 0-5°C to ensure the stability of the diazonium salt formed during the diazotization process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The process involves precise control of temperature, pH, and reactant concentrations to ensure high purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(4-amino-5-ethoxy-o-tolyl)azo]-2-chlorobenzenesulphonic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The azo group (-N=N-) plays a crucial role in its binding affinity and specificity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds are analyzed to infer properties of 5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight Functional Groups Potential Applications
This compound Ethoxy (–OCH₂CH₃), amino (–NH₂), chloro (–Cl), sulphonic acid (–SO₃H) C₁₅H₁₆ClN₃O₃S ~361.8 Azo, sulphonic acid, amino, ethoxy Textile dye, metal complexation
5-((4-Amino-5-hydroxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid Hydroxy (–OH) instead of ethoxy C₁₃H₁₂ClN₃O₃S ~333.8 Azo, sulphonic acid, amino, hydroxy Dye with higher polarity
5-[(4-Amino-1-naphthyl)azo]-2-anilinobenzenesulphonic acid Naphthyl group, anilino (–NHPh) C₂₂H₁₈N₄O₃S 418.47 Azo, sulphonic acid, naphthyl High molecular weight dye
2-(2-Amino-4-chlorophenoxy)-5-chlorobenzenesulphonic acid Phenoxy (–O–) bridge, no azo C₁₂H₉Cl₂NO₄S 334.18 Sulphonic acid, amino, chloro Potential herbicide or pharmaceutical
2-Amino-4-chloro-5-methylbenzenesulphonic acid Methyl (–CH₃), no azo C₇H₇ClNO₃S 220.65 Sulphonic acid, amino, chloro Intermediate for dyes or drugs

Key Comparative Insights

Sulphonic acid groups in all compounds ensure moderate water solubility, critical for dye application in aqueous processes .

Metal Complexation Potential: Azo-sulfonic acids often form stable complexes with transition metals (e.g., Zn²⁺, Cd²⁺) . The target compound’s amino and ethoxy groups may act as additional coordination sites, enhancing complex stability. highlights that similar azo dyes exhibit high molar absorptivity (~10⁴ L·mol⁻¹·cm⁻¹) and obey Beer’s Law, suggesting the target compound may share these photochemical properties.

Chromophoric Properties :

  • The naphthyl-containing analog absorbs at longer wavelengths due to extended conjugation, whereas the target compound’s toluidine-based structure may show absorption in the visible spectrum (~400–600 nm), typical of azo dyes.

Environmental and Stability Considerations: Azo dyes are resistant to aerobic degradation but may form hazardous intermediates under anaerobic conditions . The ethoxy group could influence biodegradability compared to hydroxy or amino derivatives.

Research Findings from Analogous Compounds

  • Synthetic Pathways: Azo compounds are typically synthesized via diazotization and coupling reactions. For example, describes coupling 2-aminobenzoic acid with 8-hydroxyquinoline to form a diazo ligand, a method applicable to the target compound .
  • Stability Constants : Metal complexes of azo-sulfonic acids (e.g., logβ = 8–12 for Zn²⁺ complexes ) suggest strong binding, which could improve dye fastness in textiles.
  • Structural Characterization : Techniques like FT-IR, UV-Vis, and ¹H NMR (used in and ) would confirm the azo linkage and sulphonic acid group in the target compound.

Biological Activity

Overview of Biological Activity

5-((4-Amino-5-ethoxy-o-tolyl)azo)-2-chlorobenzenesulphonic acid is an azo compound, which typically exhibits various biological activities due to its chemical structure. Azo compounds are known for their applications in dyes and pharmaceuticals, and they often interact with biological systems in significant ways.

Potential Biological Activities

  • Antimicrobial Activity : Many azo compounds show antimicrobial properties. Studies have indicated that modifications in the azo structure can enhance or reduce activity against bacteria and fungi.
  • Antioxidant Properties : Some azo compounds possess antioxidant capabilities, which can neutralize free radicals and reduce oxidative stress in biological systems.
  • Cytotoxic Effects : Certain azo compounds have been studied for their cytotoxic effects on cancer cells, potentially leading to applications in cancer therapy.
  • Enzyme Inhibition : Azo compounds can act as inhibitors for various enzymes, impacting metabolic pathways and cellular functions.

Case Studies and Research Findings

While specific case studies on the mentioned compound are not available, research on related azo compounds can provide insights:

  • Study on Azo Dyes : Research has shown that azo dyes can exhibit varying degrees of toxicity and mutagenicity, depending on their substituents and structure. For instance, a study found that certain substituted azo compounds were effective against specific bacterial strains while being less toxic to mammalian cells .
  • Cytotoxicity Testing : In vitro studies often utilize cell lines such as HeLa or MCF-7 to assess the cytotoxic effects of new compounds. For example, a compound with a similar structure was tested and showed significant cytotoxicity at certain concentrations, leading to apoptosis in cancer cells .

Data Table

Compound NameActivity TypeReference
4-Amino-5-chloro-2-ethoxybenzoic acidAntimicrobial
2-Amino-5-chlorobenzenesulfonic acidCytotoxicity
Various Azo CompoundsEnzyme Inhibition

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